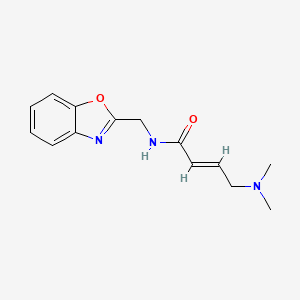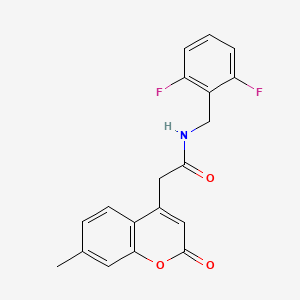![molecular formula C14H14FN3 B2580130 4-(7-Azabicyclo[2.2.1]heptan-7-yl)-6-fluoroquinazoline CAS No. 2415462-78-9](/img/structure/B2580130.png)
4-(7-Azabicyclo[2.2.1]heptan-7-yl)-6-fluoroquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(7-Azabicyclo[221]heptan-7-yl)-6-fluoroquinazoline is a complex organic compound featuring a bicyclic structure with a nitrogen atom and a fluorine-substituted quinazoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-Azabicyclo[2.2.1]heptan-7-yl)-6-fluoroquinazoline typically involves multiple steps, starting with the preparation of the 7-azabicyclo[2.2.1]heptane core. This can be achieved through a series of reactions, including cyclization and functional group transformations. The fluorine atom is introduced via electrophilic fluorination, and the quinazoline ring is constructed through condensation reactions involving appropriate precursors .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4-(7-Azabicyclo[2.2.1]heptan-7-yl)-6-fluoroquinazoline can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or other oxygen-containing derivatives.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced derivatives.
Substitution: Replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce amines or other reduced derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of possible products .
Aplicaciones Científicas De Investigación
4-(7-Azabicyclo[2.2.1]heptan-7-yl)-6-fluoroquinazoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand for various biological targets, including enzymes and receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-(7-Azabicyclo[2.2.1]heptan-7-yl)-6-fluoroquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for high-affinity binding to these targets, potentially modulating their activity. The fluorine atom can enhance the compound’s stability and bioavailability, making it a promising candidate for drug development .
Comparación Con Compuestos Similares
Similar Compounds
Epibatidine: A potent acetylcholine nicotinic receptor agonist with a similar bicyclic structure.
7-Oxabicyclo[2.2.1]heptane: Another bicyclic compound with interesting biological activity
Uniqueness
4-(7-Azabicyclo[2.2.1]heptan-7-yl)-6-fluoroquinazoline is unique due to the presence of both the 7-azabicyclo[2.2.1]heptane core and the fluorine-substituted quinazoline ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
4-(7-azabicyclo[2.2.1]heptan-7-yl)-6-fluoroquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3/c15-9-1-6-13-12(7-9)14(17-8-16-13)18-10-2-3-11(18)5-4-10/h1,6-8,10-11H,2-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSIROBWNMYQVKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1N2C3=NC=NC4=C3C=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2580051.png)
![3-[(4-Bromophenyl)methyl]azetidine, trifluoroacetic acid](/img/structure/B2580052.png)
![[3-(Triazol-1-yl)cyclobutyl]methanamine;dihydrochloride](/img/structure/B2580054.png)
![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2580055.png)
![6-(phenylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime](/img/structure/B2580058.png)

![3-chloro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2580061.png)

![1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]-N-[(2-fluorophenyl)methyl]piperidine-3-carboxamide](/img/structure/B2580064.png)

![3,5-dimethoxy-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2580066.png)

![2-Chloro-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-5-phenylpyridine](/img/structure/B2580068.png)
